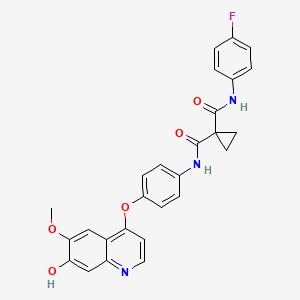
Desmethylcabozantinib
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Desmethylcabozantinib is a chemical compound that is closely related to cabozantinib, a tyrosine kinase inhibitor used in cancer therapy. It is an active metabolite of cabozantinib, meaning it is produced in the body after cabozantinib is metabolized. This compound has garnered interest in scientific research due to its potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of desmethylcabozantinib typically involves the demethylation of cabozantinib. This process can be achieved through various chemical reactions, including the use of reducing agents or enzymes that facilitate the removal of the methyl group.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical synthesis processes. These processes are designed to ensure the efficient and cost-effective production of the compound while maintaining high purity standards.
Analyse Chemischer Reaktionen
Types of Reactions: Desmethylcabozantinib can undergo several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which may have different biological activities and therapeutic potentials.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a valuable intermediate in the synthesis of other chemical compounds.
Biology: Research has explored its role in cellular signaling pathways and its effects on cell proliferation and apoptosis.
Medicine: As an active metabolite of cabozantinib, it is being investigated for its potential use in cancer therapy, particularly in targeting specific tyrosine kinases involved in tumor growth and progression.
Industry: Its production and use in pharmaceuticals highlight its importance in the development of new therapeutic agents.
Wirkmechanismus
Desmethylcabozantinib exerts its effects by inhibiting specific tyrosine kinases, which are enzymes that play a crucial role in the signaling pathways that regulate cell growth and survival. By blocking these kinases, this compound can disrupt the signaling pathways that promote cancer cell proliferation and survival, leading to the inhibition of tumor growth.
Molecular Targets and Pathways Involved:
Tyrosine Kinases: this compound targets multiple tyrosine kinases, including MET, VEGFR, and AXL, which are involved in angiogenesis, cell proliferation, and survival.
Signaling Pathways: The compound interferes with the MAPK/ERK and PI3K/AKT signaling pathways, which are critical for cancer cell survival and proliferation.
Vergleich Mit ähnlichen Verbindungen
Desmethylcabozantinib is similar to other tyrosine kinase inhibitors, such as sunitinib and sorafenib. it has unique properties that distinguish it from these compounds:
Sunitinib: While both this compound and sunitinib target similar tyrosine kinases, this compound has a different metabolic profile and may have distinct pharmacokinetic properties.
Sorafenib: Similar to sunitinib, sorafenib also targets multiple tyrosine kinases, but this compound may offer different therapeutic advantages due to its unique structure and activity.
Eigenschaften
Molekularformel |
C27H22FN3O5 |
|---|---|
Molekulargewicht |
487.5 g/mol |
IUPAC-Name |
1-N'-(4-fluorophenyl)-1-N-[4-(7-hydroxy-6-methoxyquinolin-4-yl)oxyphenyl]cyclopropane-1,1-dicarboxamide |
InChI |
InChI=1S/C27H22FN3O5/c1-35-24-14-20-21(15-22(24)32)29-13-10-23(20)36-19-8-6-18(7-9-19)31-26(34)27(11-12-27)25(33)30-17-4-2-16(28)3-5-17/h2-10,13-15,32H,11-12H2,1H3,(H,30,33)(H,31,34) |
InChI-Schlüssel |
CUMXVRCMCHLCHR-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=CN=C2C=C1O)OC3=CC=C(C=C3)NC(=O)C4(CC4)C(=O)NC5=CC=C(C=C5)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















